![molecular formula C20H19N5O B7743322 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile](/img/structure/B7743322.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a morpholine ring, and an acrylonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the morpholine ring and the acrylonitrile group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzimidazole moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
科学的研究の応用
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the acrylonitrile group could participate in covalent bonding with target proteins.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.
Morpholine-containing compounds: Examples include 4-morpholinecarboxaldehyde and 4-morpholineethanol, which contain the morpholine ring.
Acrylonitrile derivatives: Compounds such as 2-cyanoacrylamide and 2-cyanoacrylic acid have similar acrylonitrile groups.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the benzimidazole, morpholine, and acrylonitrile groups in a single molecule allows for a wide range of applications and interactions that are not typically observed in simpler compounds.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-13-15(20-23-18-3-1-2-4-19(18)24-20)14-22-16-5-7-17(8-6-16)25-9-11-26-12-10-25/h1-8,14,22H,9-12H2,(H,23,24)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVMTJTOSWXKX-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
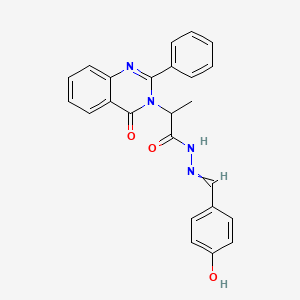

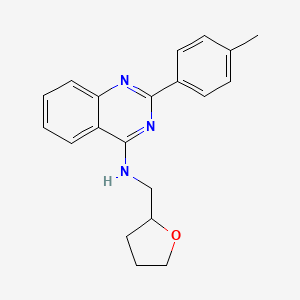
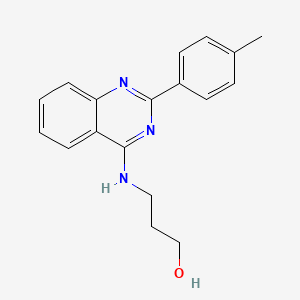
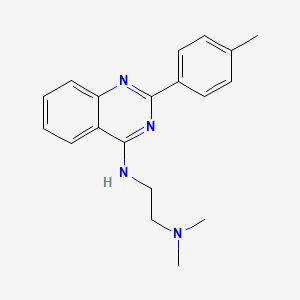
![N',N'-diethyl-N-[2-(4-methylphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B7743278.png)
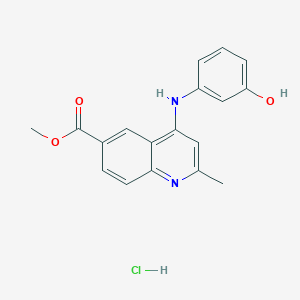


![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B7743325.png)
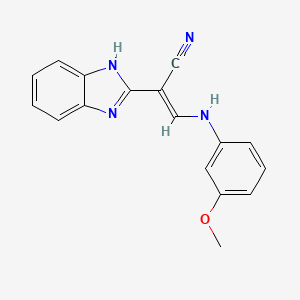
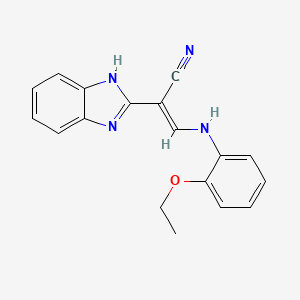
![(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)anilino]prop-2-enenitrile](/img/structure/B7743343.png)
![ethyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate](/img/structure/B7743355.png)
